4-(4-methoxypiperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxypiperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H21F3N2O2 and its molecular weight is 378.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonism
4-(4-Methoxypiperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)benzamide is explored for its potential as an NR2B subunit-selective antagonist of the NMDA receptor. This compound, among others, demonstrated low nanomolar activity in binding and functional assays and was found effective in a mouse model of formalin-induced hyperalgesia after oral administration, similar to the efficacy of besonprodil (Borza et al., 2007).
Enantioselective Synthesis
This compound is also studied in the context of enantioselective synthesis. Specifically, the transformation of (S)-methylpyroglutamate to N-methoxy-N-methylamide, facilitating the addition of Grignard reagents, leads to the production of various piperidine derivatives (Calvez et al., 1998).
Antihyperglycemic Agents
In the search for antidiabetic agents, this compound derivatives have been synthesized and evaluated. One such derivative, KRP-297, was identified as a promising candidate for the treatment of diabetes mellitus (Nomura et al., 1999).
Gastrointestinal Stimulant
The compound has also been used in the synthesis of cisapride, a gastrointestinal stimulant. The pharmacological properties of benzamides derived from piperidinamines related to this compound were evaluated for potential gastrokinetic activity (Van Daele et al., 1986).
Serotonin Receptor Ligands
In the study of serotonin ligands, derivatives of this compound with modifications in the aryl portion (like phenyl or 2-methoxyphenyl) and a phthalimido or benzamido group at the 4-substituent have shown high affinity for 5-HT1A serotonin binding sites (Glennon et al., 1988).
PET Imaging Agents
The compound and its derivatives have been synthesized as potential PET (Positron Emission Tomography) tracers for imaging of neuroinflammation. They have shown promise as carbon-11-labeled sEH/PDE4 dual inhibitors, important for studying neuroinflammatory conditions (Jia et al., 2019).
Kinase Inhibitors
It's also involved in the synthesis of Met kinase inhibitors. Specific substitutions in the compound structure resulted in improved enzyme potency and aqueous solubility, leading to potent and selective Met kinase inhibition (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-27-16-10-12-25(13-11-16)15-8-6-14(7-9-15)19(26)24-18-5-3-2-4-17(18)20(21,22)23/h2-9,16H,10-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYUDDYKVMWPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.